2-(Benzylsulfanyl)-3-(3-bromophenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one
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Overview
Description
2-(Benzylsulfanyl)-3-(3-bromophenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom This particular compound features a spiro connection between a benzoquinazoline and a cyclohexane ring, with additional functional groups such as a benzylsulfanyl and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-3-(3-bromophenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one typically involves multiple steps:
Formation of the Benzoquinazoline Core: The benzoquinazoline core can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-aminobenzamide and a suitable aldehyde or ketone.
Introduction of the Spiro Connection: The spiro connection is introduced by reacting the benzoquinazoline core with a cyclohexanone derivative under acidic or basic conditions.
Functional Group Modifications: The benzylsulfanyl and bromophenyl groups are introduced through nucleophilic substitution reactions. For example, the benzylsulfanyl group can be added by reacting the intermediate with benzylthiol, while the bromophenyl group can be introduced using a brominated phenyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the cyclohexanone ring, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving spiro compounds.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzylsulfanyl and bromophenyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spiro[benzoquinazoline-cyclohexane] derivatives: Compounds with similar spiro connections but different substituents.
Benzylsulfanyl derivatives: Compounds with the benzylsulfanyl group but different core structures.
Bromophenyl derivatives: Compounds with the bromophenyl group but different core structures.
Uniqueness
The unique combination of the spiro connection, benzylsulfanyl group, and bromophenyl group in 2-(Benzylsulfanyl)-3-(3-bromophenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one imparts distinct chemical properties and potential applications that are not commonly found in other compounds. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C30H27BrN2OS |
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Molecular Weight |
543.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-3-(3-bromophenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C30H27BrN2OS/c31-23-13-9-14-24(18-23)33-28(34)26-27(32-29(33)35-20-21-10-3-1-4-11-21)25-15-6-5-12-22(25)19-30(26)16-7-2-8-17-30/h1,3-6,9-15,18H,2,7-8,16-17,19-20H2 |
InChI Key |
SKFCMHRDUSBYOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC5=CC=CC=C5)C6=CC(=CC=C6)Br |
Origin of Product |
United States |
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